molecular formula C14H20N2O4 B7960663 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate

Cat. No.: B7960663
M. Wt: 280.32 g/mol
InChI Key: YLRHCEYDKOZKIJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate is a chiral amino acid derivative characterized by:

  • Stereochemistry: (2S) configuration at the α-carbon.
  • Functional groups: A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl ester at the carboxyl terminus, and a pyridin-2-yl substituent on the β-carbon.
  • Applications: Primarily used as an intermediate in peptide synthesis and drug development, leveraging the Boc group’s stability under basic and nucleophilic conditions .

Synthetic routes typically involve sequential protection/deprotection strategies. For example, intermediate analogs are synthesized via NaBH4 reduction (yield: 80%) or coupling reactions with aminopyridines (yield: 52–68%) .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-7-5-6-8-15-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRHCEYDKOZKIJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate, commonly referred to as a pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate
  • Molecular Formula : C14H20N2O4
  • CAS Number : 187035-35-4
  • Molecular Weight : 280.32 g/mol
  • Purity : 96% .

The biological activity of this compound primarily revolves around its interaction with specific biological targets. This compound is known to exhibit inhibitory effects on various enzymes and receptors, which can be pivotal in treating diseases linked to these targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain proteases, which are crucial in various physiological processes. For instance, it has been shown to inhibit thrombin activity, a key enzyme in the coagulation cascade, thus suggesting its potential use in anticoagulant therapies .

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of pyridine derivatives, including this compound. It has shown effectiveness against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.

Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines. The cytotoxicity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

Case Studies

StudyObjectiveFindings
Pendergrass et al. (2020)Evaluate the effectiveness of pyridine derivatives against bacterial pathogensThe compound exhibited significant inhibition of type III secretion systems in pathogenic bacteria, suggesting its potential as an antibiotic agent .
Smith et al. (2021)Investigate cytotoxic effects on cancer cellsShowed that the compound reduced cell viability in several cancer cell lines, indicating potential for development as an anticancer drug .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in the development of new compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group is particularly advantageous as it protects the amine functionality during reactions, facilitating further modifications without unwanted side reactions .

Reactions and Transformations
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate can undergo several reactions:

  • Hydrolysis : Both the ester and Boc groups can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and free amine.
  • Oxidation and Reduction : The compound can be oxidized or reduced, especially at the pyridine ring, allowing for the formation of various derivatives .

Biological Research

Study of Enzyme Mechanisms
Due to its structural similarity to natural amino acids, this compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to mimic amino acids makes it valuable for probing biological processes and understanding enzyme specificity .

Drug Development
this compound is utilized as a building block in synthesizing peptide-based drugs. The incorporation of the pyridin-2-yl group enhances binding interactions with biological targets, potentially leading to more effective therapeutic agents .

Medicinal Chemistry

Peptide Synthesis
In medicinal chemistry, this compound plays a role in synthesizing bioactive peptides. The Boc protecting group allows for selective deprotection at specific stages of synthesis, which is crucial for constructing complex peptide sequences that may exhibit desired pharmacological properties .

Therapeutic Applications
Research indicates that derivatives of this compound could lead to new therapeutic agents targeting various diseases, including cancer and metabolic disorders. The ability to modify the pyridine ring opens avenues for creating compounds with enhanced efficacy and selectivity .

Industrial Applications

Production of Fine Chemicals
The compound is also relevant in industrial chemistry for producing fine chemicals. Its versatility allows it to be used as a precursor in synthesizing specialty materials that find applications in various sectors, including agriculture and materials science .

Summary Table of Applications

Field Application Details
Chemical SynthesisIntermediate in organic synthesisFacilitates further modifications without unwanted side reactions
Biological ResearchStudy of enzyme mechanismsMimics natural amino acids for probing biological processes
Medicinal ChemistryPeptide synthesisSelective deprotection for constructing complex peptide sequences
Industrial ChemistryProduction of fine chemicalsUsed as a precursor in synthesizing specialty materials

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This reaction is pivotal for subsequent peptide coupling or modifications.

Reaction ConditionsOutcomeYieldSource
4 M HCl in dioxane (0°C, 2 hr)Boc removal to yield primary amine95%
Trifluoroacetic acid (TFA) in DCM (rt, 1 hr)Deprotection with concomitant ester stability>90%

Mechanistic Insight : Acidic conditions protonate the Boc carbamate, inducing cleavage via tert-butyl cation elimination. The pyridine ring remains inert under these conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further functionalization.

Reaction ConditionsProductSelectivitySource
1 M NaOH in MeOH/H₂O (rt, 4 hr)(2S)-2-amino-3-(pyridin-2-yl)propanoic acid>98% ee
LiOH·H₂O in THF/H₂O (0°C, 2 hr)Acid formation without racemization99%

Key Observation : Basic hydrolysis preserves stereochemistry at the α-carbon due to the bulky pyridin-2-yl group minimizing nucleophilic attack at the chiral center .

Amide Coupling Reactions

The deprotected amine participates in peptide bond formation using standard coupling reagents.

Coupling ReagentSubstrateEfficiencySource
HBTU/DIPEA in DMFGlycine methyl ester85% yield
EDCl/HOBt in CH₂Cl₂4-Nitrobenzyl alcohol78% yield

Optimized Protocol :

  • Deprotect Boc group with TFA.

  • Neutralize with DIPEA.

  • React with carboxylic acid (1.2 eq) using HBTU (1.1 eq) in DMF at 0°C → rt .

Functionalization of the Pyridine Ring

The pyridin-2-yl group undergoes electrophilic substitution under controlled conditions.

ReactionConditionsProductYieldSource
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo-pyridin-2-yl derivative62%
NitrationHNO₃/H₂SO₄, 50°C5-Nitro-pyridin-2-yl analog55%

Challenges : Steric hindrance from the adjacent propanoate chain limits para-substitution, favoring meta-products .

Reductive Amination

The primary amine (post-Boc removal) reacts with aldehydes/ketones under reductive conditions.

SubstrateReducing AgentProductDiastereoselectivitySource
CyclohexanoneNaBH₃CN, MeOHN-Cyclohexylamino derivative3:1 (anti:syn)
BenzaldehydeNaBH(OAc)₃, DCEN-Benzylamino analog2:1 (anti:syn)

Stereochemical Outcome : The pyridin-2-yl group induces facial selectivity, favoring anti-addition .

Comparative Reactivity with Structural Analogs

The pyridin-2-yl substituent uniquely influences reactivity compared to other heterocycles.

Compound VariationReaction Rate (Boc Deprotection)Hydrolysis Half-Life (Ester)Source
Pyridin-2-yl (target compound)t₁/₂ = 15 min (4 M HCl)t₁/₂ = 2 hr (1 M NaOH)
Pyridin-3-yl isomert₁/₂ = 12 mint₁/₂ = 1.5 hr
Phenyl analogt₁/₂ = 25 mint₁/₂ = 4 hr

Explanation : Electron-withdrawing pyridine nitrogen accelerates acid-catalyzed Boc cleavage but slows ester hydrolysis versus phenyl analogs .

Stability Under Storage Conditions

The compound’s shelf life depends on protecting group integrity and ester stability.

ConditionDegradation PathwayHalf-LifeSource
25°C, 60% RHEster hydrolysis6 months
40°C, anhydrousBoc deprotection3 months

Recommendation : Store at -20°C under nitrogen to prevent moisture/acid exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs differ in substituents, stereochemistry, and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Variation Synthesis Yield Key Properties/Applications References
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate (Target) Pyridin-2-yl substituent 52–80% High Boc stability; intermediate in peptide synthesis.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoate Pyridin-4-yl substituent 52% Altered electronic effects due to pyridine N-position; lower solubility in polar solvents.
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate Ethyl ester; β-hydroxyl group Not reported Enhanced hydrogen-bonding capacity; potential for prodrug design.
Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate 2-Oxopyrrolidin-3-yl substituent 80% Improved conformational rigidity; used in heterocyclic drug scaffolds.
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate Di-Boc protection; 5-hydroxypyridin-2-yl substituent 91% Dual Boc groups increase steric bulk; hydroxypyridine enhances metal coordination.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-fluorocyclobutyl)propanoate Fluorinated cyclobutyl substituent Not reported Fluorine introduction alters metabolic stability and lipophilicity.

Key Findings:

Substituent Effects :

  • Pyridine Position : Pyridin-2-yl derivatives (target compound) exhibit stronger hydrogen-bonding interactions compared to pyridin-4-yl analogs, influencing receptor binding in drug candidates .
  • Fluorination : Fluorinated analogs (e.g., cyclobutyl-F) show enhanced metabolic stability and blood-brain barrier penetration .

Synthetic Efficiency :

  • The target compound’s synthesis (52–80% yield) is more efficient than pyridin-4-yl variants (52%) but less than di-Boc derivatives (91%) .

Physicochemical Properties: Melting Points: Di-Boc derivatives (e.g., 163°C decomp.) have higher thermal stability than mono-Boc compounds . Solubility: Hydroxyl or carboxylate groups (e.g., in ethyl 3-hydroxy analogs) improve aqueous solubility compared to methyl esters .

Applications :

  • Drug Design : Pyridin-2-yl and 2-oxopyrrolidinyl variants are prioritized in kinase inhibitor scaffolds due to π-π stacking and conformational restraint .
  • Protecting Groups : Boc remains favored over Fmoc (e.g., in tert-butyl 3-carbamoyl derivatives) for acid-labile intermediates .

Preparation Methods

Reaction Conditions

  • Reagents : (BOC)₂O, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBT), and TEA.

  • Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), methanol, or 1,4-dioxane.

  • Molar Ratios : Aminopyridine:(BOC)₂O:EDCI:HOBT:TEA = 1:1.5–2:1.5–3:0.05–0.1:1.5–3.

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 0.5–2 hours.

Performance Data

SolventYield (%)Selectivity (Single:Di-BOC)
DCM9020:1
THF8518:1
Methanol7815:1
1,4-Dioxane8217:1

This method addresses challenges such as low selectivity and side product formation (e.g., di-BOC derivatives) observed in traditional approaches using dimethylaminopyridine (DMAP). The use of EDCI and HOBT enhances reaction efficiency by activating (BOC)₂O, enabling rapid and selective mono-BOC protection.

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl moiety is introduced via a palladium-catalyzed cross-coupling reaction. While specific details are limited in the provided sources, analogous methodologies from peptide chemistry suggest the following:

Typical Procedure

  • Activation of the β-hydroxyl group : Conversion to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride.

  • Coupling with 2-bromopyridine : Employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Work-up and purification : Extraction with organic solvents (e.g., ethyl acetate) followed by column chromatography to isolate the product.

Optimization Insights

  • Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ achieves >80% conversion.

  • Temperature : Reactions performed at 80–100°C reduce side product formation.

  • Solvent Effects : DMF provides superior solubility for both the substrate and coupling partner compared to THF or DCM.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to ensure cost-effectiveness and safety:

Batch vs. Continuous Flow

  • Batch Reactors : Preferred for steps requiring precise temperature control (e.g., BOC protection).

  • Continuous Flow Systems : Ideal for exothermic reactions (e.g., esterification) due to improved heat dissipation.

Process Optimization

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, reducing costs.

  • Solvent Recovery : DCM and THF are distilled and recycled, minimizing waste.

  • Quality Control : In-line FTIR and HPLC monitoring ensure consistent product purity (>99%).

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for laboratory-scale and industrial methods:

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Volume0.1–1 L100–1000 L
Catalyst Loading5–10 mol%2–5 mol% (recycled)
Yield75–90%85–92%
Purity>95%>99%
Cost per Kilogram$500–$800$200–$400

Challenges and Mitigation Strategies

Common Issues

  • Racemization : Occurs during BOC protection if acidic or high-temperature conditions are used.

    • Solution : Perform reactions at room temperature with mild bases like TEA.

  • Di-BOC Formation : Excess (BOC)₂O leads to overprotection.

    • Solution : Optimize molar ratios and use HOBT to enhance selectivity.

  • Palladium Residues : Residual catalyst in the final product.

    • Solution : Adsorption with activated carbon or silica gel filtration .

Q & A

Q. What are the common synthetic routes for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate?

  • Methodological Answer : The compound is typically synthesized via peptide coupling or esterification strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates are reacted with pyridin-2-yl-containing precursors under carbodiimide-mediated conditions (e.g., DCC/DMAP) . A key step involves coupling Boc-protected amino acids with methyl esters, as demonstrated in the synthesis of tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate, where chiral centers are preserved using Na₂SO₄ as a drying agent and THF as a solvent . Critical Consideration : Enantiomeric purity can be optimized by controlling reaction temperature (e.g., 85°C) and using chiral HPLC for post-synthesis validation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and pyridin-2-yl aromatic protons (δ 7.2–8.5 ppm) .
  • IR : Stretching frequencies for C=O (ester: ~1730 cm⁻¹; Boc carbamate: ~1690 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic space group C2, a = 27.282 Å, β = 110.729°) confirms stereochemistry and hydrogen-bonding networks .
    Table 1 : Example NMR Data from a Related Compound
Proton/Groupδ (ppm)Multiplicity
Boc tert-butyl1.4singlet
Pyridin-2-yl H8.1–8.3multiplet

Q. What role does the tert-butoxycarbonyl (Boc) group play in the synthesis?

  • Methodological Answer : The Boc group acts as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) without affecting ester linkages . Its steric bulk minimizes side reactions during coupling steps, as seen in the synthesis of constrained dipeptides . Post-synthesis, Boc removal is critical for generating free amines for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from variations in solvent purity, catalyst loading, or reaction scale. For instance, reports 60% yield at 1 mmol scale due to inefficient mixing, whereas larger scales with optimized stirring achieve higher yields. Systematic reproducibility studies using controlled parameters (e.g., anhydrous THF, inert atmosphere) are recommended .

Q. What are the challenges in analyzing the compound’s stability under physiological conditions?

  • Methodological Answer : The ester group is prone to hydrolysis in aqueous media (pH 7.4, 37°C). Stability assays should monitor degradation via LC-MS, with half-life calculations using pseudo-first-order kinetics . For improved stability, suggests replacing the methyl ester with a pivaloyloxymethyl (POM) prodrug moiety, which reduces hydrolysis rates by 70% .

Q. How does the pyridin-2-yl moiety influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : The pyridin-2-yl group participates in π-π stacking and metal coordination, enhancing catalytic activity in asymmetric hydrogenation. For example, in Pd-catalyzed couplings, the nitrogen lone pair facilitates oxidative addition, as observed in tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate derivatives . Kinetic studies using DFT calculations can predict regioselectivity .

Data Contradiction Analysis

Q. Why do crystallographic data from different studies show variations in bond angles?

  • Methodological Answer : Discrepancies in bond angles (e.g., C17–C18–H18B = 109.5° vs. 109.4°) arise from crystal packing effects or measurement errors. High-resolution datasets (e.g., Bruker Kappa APEXII CCD, R-factor < 0.026) minimize inaccuracies . Comparative analysis using software like Mercury (CCDC) is advised to validate structural models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.